1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a pyrrolidine ring with a carboxylic acid and ketone functional group
Preparation Methods
The synthesis of 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Chloro and Fluoro Substituents: This step often involves halogenation reactions using reagents like thionyl chloride or fluorinating agents.
Carboxylation and Ketone Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The carboxylic acid and ketone groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has an amide group instead of a carboxylic acid, affecting its solubility and reactivity.
1-(3-Chloro-2-fluorophenyl)-5-hydroxypyrrolidine-3-carboxylic acid:
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate: This ester derivative has different reactivity and stability compared to the carboxylic acid form.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-7-2-1-3-8(10(7)13)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPSCOKGXYBDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C(=CC=C2)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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